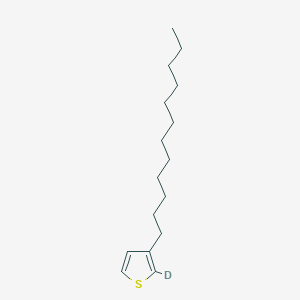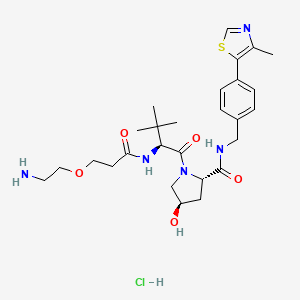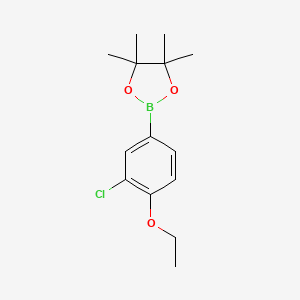
2-Deuterio-3-dodecylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylthiophene-2-D is a conjugated monomer with the chemical formula C16H28S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is known for its excellent electronic properties and is primarily used in the development of p-type semiconducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dodecylthiophene-2-D can be synthesized through various methods. One common approach involves the Grignard reaction, where 3-bromothiophene is reacted with dodecylmagnesium bromide in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under an inert atmosphere and at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 3-Dodecylthiophene-2-D often involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain high-purity products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Dodecylthiophene-2-D undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Bromine, chlorine; reactions are often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophenes
Scientific Research Applications
3-Dodecylthiophene-2-D has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of poly(3-dodecylthiophene), a conducting polymer with applications in organic electronics.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the development of organic field-effect transistors (OFETs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Dodecylthiophene-2-D primarily involves its ability to form conjugated polymers. When polymerized, it creates poly(3-dodecylthiophene), which exhibits excellent charge transport properties. The molecular targets include the π-conjugated system of the thiophene ring, which facilitates electron delocalization and enhances conductivity. The pathways involved include π-π stacking interactions and charge transfer processes .
Comparison with Similar Compounds
3-Dodecylthiophene-2-D can be compared with other similar compounds such as:
3-Hexylthiophene: Similar structure but with a shorter alkyl chain, leading to different solubility and electronic properties.
3-Octylthiophene: Intermediate alkyl chain length, offering a balance between solubility and electronic performance.
Poly(3-dodecylthiophene-2,5-diyl): A polymerized form of 3-Dodecylthiophene-2-D, used in various electronic applications.
The uniqueness of 3-Dodecylthiophene-2-D lies in its long alkyl chain, which provides enhanced solubility in organic solvents and improved processability for the fabrication of electronic devices .
Properties
Molecular Formula |
C16H28S |
|---|---|
Molecular Weight |
253.5 g/mol |
IUPAC Name |
2-deuterio-3-dodecylthiophene |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3/i15D |
InChI Key |
RFKWIEFTBMACPZ-RWFJLFJASA-N |
Isomeric SMILES |
[2H]C1=C(C=CS1)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)

![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14031207.png)





